molecular formula C11H13NO4 B2964378 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid CAS No. 2155856-01-0

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

Cat. No.: B2964378
CAS No.: 2155856-01-0
M. Wt: 223.228
InChI Key: FMSVONQZPAFECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a heterocyclic compound that features an indolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for the synthesis of indolizine compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares a similar indole core but lacks the tetrahydroindolizine structure.

    1-Methylindole-3-carboxylic acid: Similar structure with a methyl group instead of a methoxycarbonyl group.

Uniqueness

1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methoxycarbonyl-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)7-6-9(10(13)14)12-5-3-2-4-8(7)12/h6H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVONQZPAFECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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